molecular formula C23H23N5O3S B11501765 ethyl 4-({[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)benzoate

ethyl 4-({[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B11501765
M. Wt: 449.5 g/mol
InChI Key: VSJGNARCFAYJHI-UHFFFAOYSA-N
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Description

ETHYL 4-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound is particularly interesting due to its unique structure, which includes a triazinoindole moiety, making it a potential candidate for various scientific and industrial applications.

Preparation Methods

The synthesis of ETHYL 4-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE involves multiple stepsThe final step involves the esterification of the benzoic acid derivative to form the ethyl ester . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

ETHYL 4-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 4-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The triazinoindole moiety can bind to metal ions, such as iron, which is crucial for its biological activity. This binding can inhibit the function of enzymes that require metal ions, leading to the disruption of cellular processes in pathogens or cancer cells .

Comparison with Similar Compounds

ETHYL 4-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE can be compared with other indole derivatives such as:

ETHYL 4-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H23N5O3S

Molecular Weight

449.5 g/mol

IUPAC Name

ethyl 4-[[2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C23H23N5O3S/c1-3-13-28-18-8-6-5-7-17(18)20-21(28)25-23(27-26-20)32-14-19(29)24-16-11-9-15(10-12-16)22(30)31-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,24,29)

InChI Key

VSJGNARCFAYJHI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)OCC

Origin of Product

United States

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